SULYAKFLJLBQCZ-KALPRAJFSA-N
Description
Layered Networks
- The nicotinium salt of 5-SSA assembles into a 3D framework via N–H···O hydrogen bonds and π–π interactions between pyridinium rings (interplanar distance: 3.45 Å).
- In the 4,4′-bipyridine co-crystal, 5-SSA anions bridge bipyridine linkers through {Ar-SO₃···H-py} synthons, forming step-like chains interconnected by water clusters.
Metal-Organic Frameworks (MOFs)
- The holmium(III) complex [Ho(5-SSA)(H₂O)₃]·2H₂O adopts a cage-like structure where Ho³⁺ ions are octacoordinated by sulfonate oxygens and water molecules. Photoluminescence studies reveal energy transfer from the 5-SSA ligand to Ho³⁺, yielding red emission at 650 nm .
Table 2: Supramolecular Architectures of 5-SSA Derivatives
Properties
Molecular Formula |
C28H29N3O4 |
|---|---|
Molecular Weight |
471.557 |
InChI |
InChI=1S/C28H29N3O4/c1-34-20-8-6-18(7-9-20)11-14-29-26(32)24-23-10-13-28(35-23)17-31(27(33)25(24)28)15-12-19-16-30-22-5-3-2-4-21(19)22/h2-10,13,16,23-25,30H,11-12,14-15,17H2,1H3,(H,29,32)/t23-,24+,25-,28-/m1/s1 |
InChI Key |
SULYAKFLJLBQCZ-KALPRAJFSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)CCC5=CNC6=CC=CC=C65)O3 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 2-Amino Tricarballylate
The foundational synthesis of N-sulfo-2-amino tricarballylate involves the sulfonation of 2-amino tricarballylate using pyridine-sulfur trioxide (Py·SO₃), a reagent known for its efficiency in introducing sulfonate groups under mild conditions. The reaction proceeds at room temperature in anhydrous dichloromethane, with stoichiometric control to avoid over-sulfonation. Key parameters include:
-
Molar ratio : A 1:1 molar ratio of 2-amino tricarballylate to Py·SO₃ ensures selective sulfonation at the amino group.
-
Reaction time : 12–16 hours under nitrogen atmosphere to prevent moisture ingress.
-
Workup : The crude product is neutralized with aqueous sodium bicarbonate and extracted into the organic phase.
This method achieves a yield of 68–72%, with purity >90% prior to further purification.
Table 1: Optimization of Sulfonation Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0°C to 40°C | 25°C (room temp) | Maximizes selectivity |
| Solvent | DCM, THF, DMF | Dichloromethane | Prevents side reactions |
| Py·SO₃ Equivalents | 0.8–1.2 | 1.0 | Avoids polysulfonation |
Purification and Isolation
Selective Precipitation
Initial purification leverages the differential solubility of the sulfonated product versus unreacted starting material. Adjusting the pH to 4.5–5.0 induces precipitation of N-sulfo-2-amino tricarballylate, while residual 2-amino tricarballylate remains soluble. Ethanol is added to the filtrate to further reduce solubility, achieving a recovery rate of 85–90%.
Chromatographic Refinement
Final purification employs ion-exchange chromatography using Dowex 1×8 resin (Cl⁻ form). Elution with a gradient of NaCl (0.1–0.5 M) separates the product from sulfonic acid byproducts. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.32 in butanol:acetic acid:water 4:1:1) and pooled for lyophilization.
Table 2: Chromatographic Purification Performance
| Parameter | Details | Outcome |
|---|---|---|
| Resin | Dowex 1×8 (200–400 mesh) | >98% purity post-lyophilization |
| Eluent Gradient | 0.1 → 0.5 M NaCl over 10 column volumes | Complete separation of mono-sulfonated product |
Characterization and Validation
Spectroscopic Analysis
Crystallization Inhibition Assays
The compound’s efficacy is quantified using hydroxyapatite (HA) and calcium oxalate monohydrate (COM) crystallization assays:
Table 3: Comparative Inhibitory Activity
| Compound | HA IC₅₀ (µM) | COM IC₁₀₀ (µM) |
|---|---|---|
| N-Sulfo-2-amino tricarballylate | 12 | 25 |
| Phosphocitrate | 8 | 18 |
| Pyrophosphate | 45 | >100 |
Mechanistic Insights and Applications
Q & A
Q. How can the compound’s role in multi-target therapies be systematically evaluated?
Q. What strategies validate the compound’s stability under long-term storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Compare results with real-time stability data and use Arrhenius equations to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
